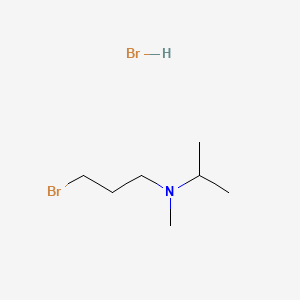
(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C7H16Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. The compound is often utilized as a reagent in the preparation of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.
Major Products
Substitution: Formation of substituted amines or other derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromopropylamine hydrobromide
- N-Methyl-3-bromopropylamine
- Isopropylamine hydrobromide
Uniqueness
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its combination of the 3-bromopropyl, methyl, and isopropyl groups. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H17Br2N |
|---|---|
Molecular Weight |
275.02 g/mol |
IUPAC Name |
3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H |
InChI Key |
JNDTZIWPFXFMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


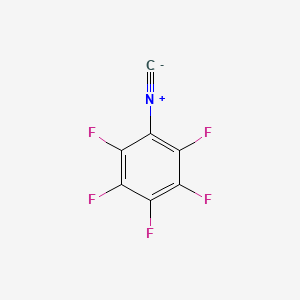
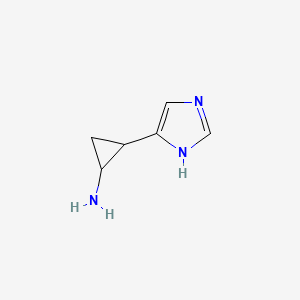

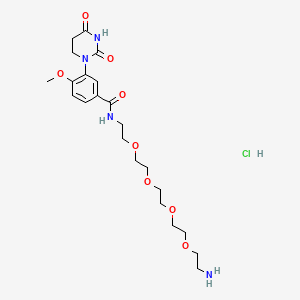
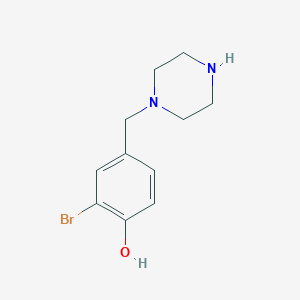
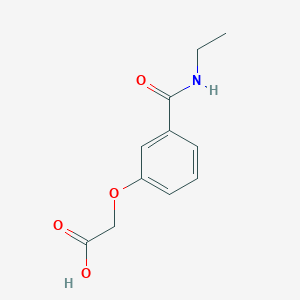
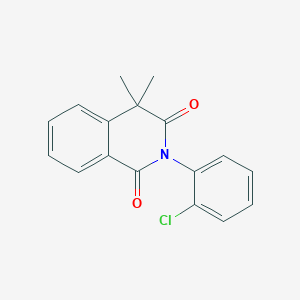
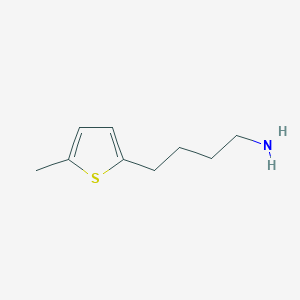

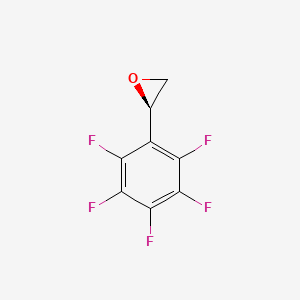
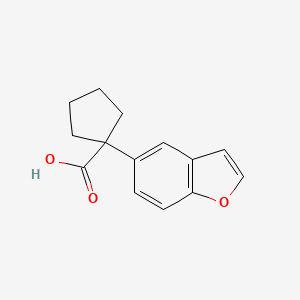
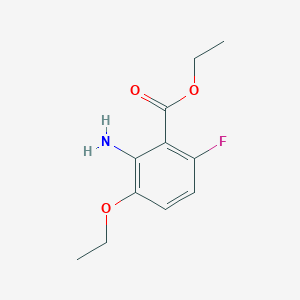
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
